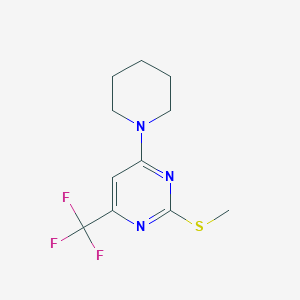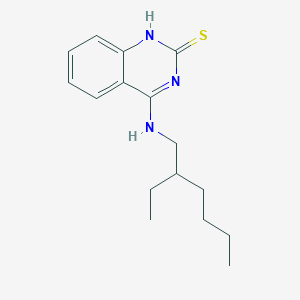
4-(2-ethylhexylamino)-1H-quinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . The “2-ethylhexylamino” part suggests the presence of an ethylhexylamino group attached to the quinazoline structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(2-ethylhexylamino)-1H-quinazoline-2-thione” would likely depend on the specific structure of the compound. Related compounds such as phthalate esters have been studied for their physical-chemical properties .
Aplicaciones Científicas De Investigación
Antimicrobial, Analgesic, and Anti-inflammatory Applications
Quinazoline derivatives have been explored for their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives and evaluated their efficacy against microbes, pain, and inflammation. Compounds with specific substitutions showed significant activity, highlighting the potential of quinazoline scaffolds in developing new therapeutic agents with reduced side effects (B. Dash, S. Dash., D. Laloo, C. Medhi, 2017).
Synthesis and Pharmacological Properties
Research into the synthesis of new quinazoline derivatives has led to compounds with various pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and analgesic effects. Baitiche et al. (2004) developed new quinazoline compounds via phase transfer-catalysis, revealing the versatility of this heterocyclic moiety in generating pharmacophores with potential therapeutic applications (M. Baitiche, A. Mahamoud, D. Benachour, M. Merbah, J. Barbe, 2004).
Antitumor Activity
Alvarez-Ibarra et al. (1997) described the synthesis and antitumor evaluation of thiazolo[5,4-b]quinoline derivatives, emphasizing the importance of specific structural features for significant antitumor activities. The study demonstrates the role of quinazoline derivatives in cancer treatment, particularly in designing molecules with high cytotoxicity against cancer cell lines (C. Alvarez-Ibarra, R. Fernández-Granda, M. Quiroga, Á. Carbonell, F. Cárdenas, E. Giralt, 1997).
Novel Synthetic Methods and Chemical Properties
Studies also focus on novel synthetic methods for creating quinazoline derivatives, exploring their chemical properties and potential applications. Komkov et al. (2021) proposed a new method for synthesizing quinazolines, which could pave the way for discovering new compounds with unique biological activities (A. Komkov, M. Kozlov, Yurii A. Linitskii, L. Vasil’ev, A. Dmitrenok, I. Zavarzin, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-ethylhexylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c1-3-5-8-12(4-2)11-17-15-13-9-6-7-10-14(13)18-16(20)19-15/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWKYOSHHIHAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2808710.png)

![Tert-butyl 9-oxo-5-(prop-2-yn-1-yl)-2,5,8-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B2808712.png)
![N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2808713.png)
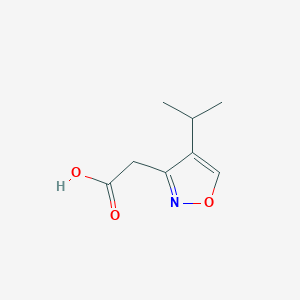

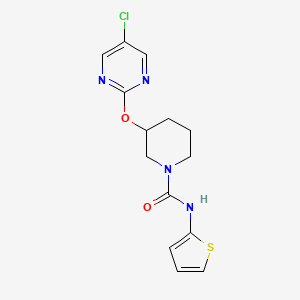

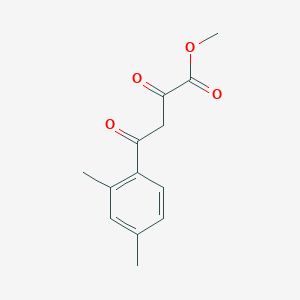
![N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride](/img/structure/B2808725.png)
![Cyclohexyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2808727.png)
![3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2808729.png)
